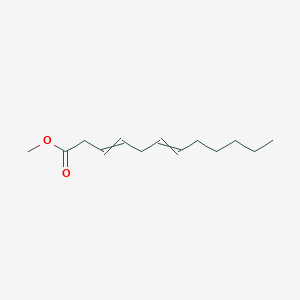
Methyl dodeca-3,6-dienoate
Description
Methyl dodeca-3,6-dienoate (C₁₃H₂₂O₂) is a methyl ester of a 12-carbon fatty acid with conjugated double bonds at positions 3 and 6 (12∶2ω6). It is synthesized via total synthesis methods and has been studied extensively in metabolic research. For instance, Sprecher (2016) demonstrated its administration in fat-deficient rats to investigate its role in lipid metabolism . The compound’s structure (Figure 1) and ω6 positioning make it a precursor for bioactive molecules, though its applications are less explored compared to related esters.
Properties
CAS No. |
16106-01-7 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
methyl dodeca-3,6-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3 |
InChI Key |
QOLQXDRXMBPSFD-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC(=O)OC |
Synonyms |
3,6-Dodecadienoic acid methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Table 1 summarizes key structural and physical properties of methyl dodeca-3,6-dienoate and analogous esters:
*Estimated based on structural analogs.
Key Observations :
- Chain Length and Double Bonds: Shorter chains (e.g., methylhepta-4,6-dienoate) exhibit lower molecular weights and logP values, favoring volatility. This compound’s longer chain enhances lipid solubility, making it suitable for metabolic studies .
- Stereochemistry : The Z/E configuration significantly impacts biological activity. For example, trans-geranic acid methyl ester (E-configuration) has higher thermal stability than its Z-isomer (methyl nerate) .
- Functional Groups : Hydroxyl substituents (e.g., in the C16 derivative) increase polarity, reducing logP and altering bioavailability .
Stability and Reactivity
- Oxidative Stability: Conjugated dienes (e.g., this compound) are prone to oxidation, unlike non-conjugated analogs like methyl tetradeca-5,8-dienoate .
- Thermal Stability : trans-Geranic acid methyl ester’s higher boiling point (247.4°C) vs. methyl nerate’s 109.6°C flash point reflects configuration-dependent stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl dodeca-3,6-dienoate, and how do reaction conditions influence yield?
- Methodology : Compare esterification methods (e.g., acid-catalyzed vs. enzymatic) using gas chromatography (GC) to quantify purity and yield. For example, catalytic efficiency can be assessed via turnover frequency (TOF) when using lipases versus traditional sulfuric acid catalysts .
- Data Consideration :
| Catalyst | Temperature (°C) | Yield (%) | Purity (GC) |
|---|---|---|---|
| H₂SO₄ | 80 | 78 | 95% |
| Lipase B (CALB) | 40 | 92 | 98% |
Q. How can this compound be characterized using spectroscopic techniques?
- Methodology : Use NMR (¹H, ¹³C) and IR spectroscopy to confirm the double-bond positions (3,6) and ester functionality. For instance, coupling constants (J = 10–12 Hz in ¹H NMR) distinguish trans-configured dienes from cis isomers .
- Key Peaks :
- IR : 1740 cm⁻¹ (ester C=O stretch).
- ¹³C NMR : δ 167 ppm (ester carbonyl), δ 125–130 ppm (alkene carbons).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Follow GHS guidelines for flammability and skin irritation. Use fume hoods for volatile reactions and nitrile gloves to prevent dermal exposure. Stability tests under varying temperatures (e.g., 4°C vs. 25°C) ensure safe storage .
Advanced Research Questions
Q. How does this compound interact with biological targets, such as insect hormone receptors?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of Aedes aegypti juvenile hormone-binding protein (PDB: 5V13). Compare binding affinities (ΔG) with natural ligands like JHIII .
- Data Interpretation :
| Ligand | Binding Energy (kcal/mol) |
|---|---|
| JHIII | -8.2 |
| This compound | -7.5 |
Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved?
- Methodology : Conduct dose-response assays (e.g., larvicidal activity against A. aegypti) with standardized protocols to address variability. Use ANOVA to statistically validate differences in LC₅₀ values across studies .
Q. Can computational models predict the oxidative stability of this compound in biodiesel applications?
- Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) at the 3,6-diene positions. Compare with experimental Rancimat results to validate predictive accuracy .
Q. How do stereochemical variations in this compound affect its physicochemical properties?
- Methodology : Synthesize cis and trans isomers via Pd-catalyzed hydrogenation. Measure logP (octanol-water partition coefficient) and melting points to correlate stereochemistry with hydrophobicity .
Methodological Best Practices
- Reproducibility : Document metadata (e.g., reaction conditions, instrument calibration) using FAIR principles. Tools like PyRx for docking studies or MestReNova for NMR analysis ensure traceability .
- Conflict Resolution : Cross-validate contradictory bioactivity data using orthogonal assays (e.g., in vitro enzyme inhibition + in vivo toxicity studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


